BenchChemオンラインストアへようこそ!

N-(2-Benzoylphenyl)-2-pyridinecarboxamide

Asymmetric synthesis Nickel(II) complexes Schiff base

N-(2-Benzoylphenyl)-2-pyridinecarboxamide (CAS 124522-52-7), systematically named N-(2-benzoylphenyl)picolinamide and abbreviated as PBP in the specialist literature, is a heterocyclic amide belonging to the 2-pyridinecarboxamide (picolinamide) class with the molecular formula C₁₉H₁₄N₂O₂ and a molecular weight of 302.33 g·mol⁻¹. The compound features a picolinic acid-derived carboxamide core linked at the ortho position to a benzophenone moiety, a regiochemical arrangement that distinguishes it from the more extensively studied 3-pyridinecarboxamide (nicotinamide) positional isomers.

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
CAS No. 124522-52-7
Cat. No. B1330819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoylphenyl)-2-pyridinecarboxamide
CAS124522-52-7
Molecular FormulaC19H14N2O2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3
InChIInChI=1S/C19H14N2O2/c22-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)21-19(23)17-12-6-7-13-20-17/h1-13H,(H,21,23)
InChIKeyYSMRJHHJXKEKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzoylphenyl)-2-pyridinecarboxamide (CAS 124522-52-7): Core Chemical Identity and Structural Context for Research Procurement


N-(2-Benzoylphenyl)-2-pyridinecarboxamide (CAS 124522-52-7), systematically named N-(2-benzoylphenyl)picolinamide and abbreviated as PBP in the specialist literature, is a heterocyclic amide belonging to the 2-pyridinecarboxamide (picolinamide) class with the molecular formula C₁₉H₁₄N₂O₂ and a molecular weight of 302.33 g·mol⁻¹ [1]. The compound features a picolinic acid-derived carboxamide core linked at the ortho position to a benzophenone moiety, a regiochemical arrangement that distinguishes it from the more extensively studied 3-pyridinecarboxamide (nicotinamide) positional isomers [2]. PBP is recognised principally as a carbonyl-derivatising agent used in the preparation of achiral Ni(II) Schiff-base complexes of glycine for the asymmetric phase-transfer-catalysed synthesis of α-amino acids [3].

Why N-(2-Benzoylphenyl)-2-pyridinecarboxamide Cannot Be Replaced by Simple Pyridinecarboxamide Analogs in Specialist Research Applications


The 2-pyridinecarboxamide (picolinamide) regiochemistry of PBP is not an interchangeable feature; it is the critical structural determinant enabling bidentate N,N-chelation with Ni(II) to form the square-planar Schiff-base complexes that drive the Belokon–Soloshonok asymmetric amino acid synthesis platform [1]. In contrast, the 3-pyridinecarboxamide (nicotinamide) positional isomers exemplified by C4 and C6 lack the requisite nitrogen geometry for this coordination mode and instead have been explored for lipid-lowering pharmacology via entirely different molecular targets, with C4 and C6 achieving triglyceride suppression of 76.0 ± 20.1 and 72.2 ± 9.4 mg·dL⁻¹ respectively in Triton WR-1339-induced hyperlipidemic rats, compared to a hyperlipidemic control of 2317.8 ± 13.7 mg·dL⁻¹ [2]. Substituting PBP with a 3- or 4-pyridinecarboxamide analog would abolish the metal-templating function that defines its established research utility, while substituting the benzoyl carbonyl for a formyl group (as in PBA) alters both the steric environment around the metal centre and the recoverability profile of the derivatising agent post-complex decomposition [1].

N-(2-Benzoylphenyl)-2-pyridinecarboxamide (PBP): Quantitative Comparator-Based Evidence for Differentiated Research Selection


Regiochemical Determinant of Ni(II) Chelation Capability: 2-Pyridinecarboxamide vs. 3-Pyridinecarboxamide Isomers

The 2-pyridinecarboxamide group of PBP provides a pendant pyridine nitrogen geometrically positioned to participate in bidentate N,N-coordination with Ni(II), forming the square-planar complex essential to the Belokon–Soloshonok asymmetric alkylation methodology. This is documented by X-ray crystallographic structure determination of complex 1 (Ni-PBP-Gly) [1]. In contrast, the 3-pyridinecarboxamide regioisomers C4 and C6 [N-(3-benzoylphenyl)pyridine-3-carboxamide and N-(4-benzoylphenyl)pyridine-3-carboxamide] possess the carboxamide at the pyridine 3-position; their reported biological evaluation targeted an entirely distinct pharmacological application (antihyperlipidemic activity in Triton WR-1339-treated rats) with no demonstrated capacity to form analogous Ni(II) templated Schiff-base complexes [2]. The regiochemical difference is thus not incremental but determines the entire research application domain.

Asymmetric synthesis Nickel(II) complexes Schiff base

Carbonyl Derivatising Agent Recoverability: PBP (Benzoyl) vs. PBA (Formyl) in Ni(II) Complex Recycling

In the Belokon–Soloshonok protocol, both PBP (pyridine-2-carboxylic acid(2-benzoyl-phenyl)-amide) and its formyl analog PBA (pyridine-2-carboxylic acid(2-formyl-phenyl)-amide) serve as carbonyl-derivatising agents that are recovered after mild aqueous HCl decomposition of the Ni(II) complexes. However, the benzophenone-derived PBP offers a sterically more demanding and electronically differentiated carbonyl environment compared to the benzaldehyde-derived PBA. The X-ray structure of Ni-PBP-Gly (complex 1) confirms a distinct coordination geometry [1]. The benzoyl phenyl ring of PBP provides additional π-stacking potential and increased molecular weight (302.33 vs. 226.23 g·mol⁻¹ for PBA, CAS 68870-65-5), which facilitates separation and recovery during work-up [1]. The higher LogP of PBP (predicted LogP ≈ 3.95) compared to PBA (predicted LogP ≈ 2.3) reflects this increased lipophilicity and differential partitioning behaviour .

Chiral amino acid synthesis Catalyst recovery Carbonyl-derivatising agent

Enantioselectivity Benchmark of Ni-PBP-Gly Complex in Asymmetric Phase-Transfer Catalysis

The Ni-PBP-Gly complex 1, when subjected to asymmetric phase-transfer-catalysed (PTC) alkylation with highly reactive alkyl halides using 10 mol% (S)- or (R)-NOBIN or iso-NOBIN as chiral catalyst, delivers α-amino acids with enantiomeric excesses of 90–98.5% ee in good-to-excellent chemical yields at room temperature within several minutes [1]. The Michael addition of acrylic derivatives to complex 1 proceeds with up to 96% ee [1]. This performance establishes PBP as the foundational benzophenone-type carbonyl-derivatising scaffold in this methodology. While the formyl analog PBA (complex 3) is also competent in PTC alkylation, the literature reports divergent alkylation outcomes: complex 1 tends toward mono-alkylation whereas complex 3 yields bis-alkylated products under analogous conditions, reflecting the electronic and steric influence of the benzoyl versus formyl substituent on the reaction course [1].

Enantioselective synthesis Phase-transfer catalysis Non-natural amino acids

CYP450 Inhibition Selectivity Profile: Preliminary Data for Off-Target Risk Assessment

ChEMBL-curated binding data (CHEMBL3608915) report the CYP450 inhibition profile of N-(2-benzoylphenyl)-2-pyridinecarboxamide across four human CYP isoforms. The compound shows moderate inhibition of CYP2C9 with an EC₅₀ of 88 nM, weak inhibition of CYP2C19 (EC₅₀ 724 nM) and CYP3A4 (EC₅₀ 2,460 nM), and negligible inhibition of CYP1A2 (EC₅₀ > 100,000 nM) [1]. By comparison, the structurally related N-(2-benzoylphenyl)-L-tyrosine derivative GW1929 (a known PPARγ agonist) has demonstrated significant CYP-mediated metabolic liability in preclinical development [2]. The CYP2C9 activity of PBP (88 nM) falls within a range that merits consideration for potential drug–drug interaction risk if the compound is advanced into pharmacological screening, though this is substantially weaker than potent CYP2C9 inhibitors such as sulfaphenazole (IC₅₀ ~ 300 nM in functional assays but with higher clinical relevance). This dataset should be interpreted as screening-level luminescence-based data from a single laboratory.

Drug metabolism CYP450 inhibition Off-target screening

Validated Application Scenarios for N-(2-Benzoylphenyl)-2-pyridinecarboxamide (PBP) Based on Quantitative Evidence


Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids via Ni(II)-Templated Phase-Transfer Catalysis

PBP is the established benzophenone-type carbonyl-derivatising agent for preparing the achiral Ni(II) complex of the glycine Schiff base (Ni-PBP-Gly, complex 1). Under phase-transfer conditions with 10 mol% chiral NOBIN or iso-NOBIN catalysts, this complex undergoes alkylation with reactive alkyl halides to afford enantiomerically enriched α-amino acids in 90–98.5% ee at room temperature [1]. The benzoyl substituent directs the reaction toward mono-alkylation, making PBP the preferred scaffold when mono-substituted amino acid products are desired, in contrast to the formyl analog PBA which favours bis-alkylation [1]. This application is validated by X-ray crystallographic confirmation of the complex structure and demonstration of PBP recovery after mild acidic decomposition [1].

Synthesis of β-Substituted α-Amino Acids via Michael Addition Using Ni-PBP-Gly Complex

The Ni-PBP-Gly complex 1 participates in Michael addition reactions with acrylic acid derivatives, producing β-substituted α-amino acids with enantioselectivities of up to 96% ee [1]. This extends the utility of PBP beyond simple alkylation to conjugate addition chemistry, enabling access to amino acids bearing functionalised side chains. The stereochemical outcome is governed by the same chiral PTC catalyst systems (NOBIN derivatives) used for alkylation, maintaining consistency in the synthetic workflow [1].

Medicinal Chemistry Screening as a Privileged Benzophenone-Containing Scaffold with Characterised CYP Inhibition Profile

PBP may serve as a screening hit or fragment starting point in medicinal chemistry programmes targeting kinases or inflammatory pathways, supported by preliminary in vitro reports of kinase inhibition [2] and a defined CYP450 interaction profile that includes moderate CYP2C9 inhibition (EC₅₀ 88 nM) and selectivity against CYP1A2 (EC₅₀ > 100,000 nM) [3]. The availability of this CYP panel data distinguishes PBP from structurally related benzophenone amides for which no ADME-Tox profiling is publicly available, enabling earlier assessment of metabolic liability in hit-to-lead progression.

Coordination Chemistry and Materials Science: Ligand for Transition Metal Complexes

The 2-pyridinecarboxamide (picolinamide) motif of PBP provides an N,N-bidentate chelation site capable of coordinating Ni(II) and potentially other transition metals. The benzophenone carbonyl may serve as a secondary donor or a spectroscopic handle. This chelation capacity is demonstrated crystallographically for the Ni(II) complex 1 [1], and the compound has been referenced in the context of photoluminescent materials research and OLED precursor development . Researchers exploring metal-organic frameworks, luminescent complexes, or catalytic metal centres may select PBP over non-chelating benzamide analogs for its defined coordination chemistry.

Quote Request

Request a Quote for N-(2-Benzoylphenyl)-2-pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.